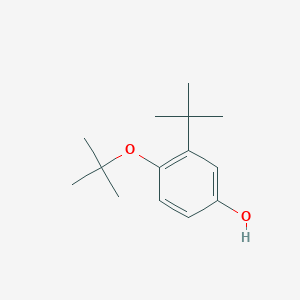

4-Tert-butoxy-3-tert-butylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22O2 |

|---|---|

Molecular Weight |

222.32 g/mol |

IUPAC Name |

3-tert-butyl-4-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)11-9-10(15)7-8-12(11)16-14(4,5)6/h7-9,15H,1-6H3 |

InChI Key |

KGMQPCSEDLFKMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)O)OC(C)(C)C |

Origin of Product |

United States |

Mechanistic Investigations of 4 Tert Butoxy 3 Tert Butylphenol Reactivity

Electron Transfer Mechanisms Involving the Phenolic Moiety

The antioxidant action of phenolic compounds can proceed through an electron transfer (ET) mechanism. In the context of 4-tert-butoxy-3-tert-butylphenol, this would involve the donation of an electron from the electron-rich phenol (B47542) ring to a free radical, forming a phenol radical cation and an anion of the radical species. The feasibility of this pathway is influenced by the oxidation potential of the phenol and the electron affinity of the radical.

Studies on similar hindered phenols suggest that electron-donating substituents on the aromatic ring, such as the tert-butoxy (B1229062) group at the para position and the tert-butyl group at the ortho position, increase the electron density of the ring system. This enhanced electron density facilitates the donation of an electron. nih.gov

In many instances, particularly in polar solvents, the electron transfer is coupled with a proton transfer in a concerted manner, a process known as concerted proton-electron transfer (CPET). This avoids the formation of a high-energy phenol radical cation intermediate. For intramolecularly hydrogen-bonded phenols, oxidation often occurs via a CPET mechanism.

Alternatively, a stepwise mechanism known as sequential proton-loss electron-transfer (SPLET) can occur. This is more prevalent in polar solvents where the phenol can first deprotonate to form a phenoxide anion, which then undergoes electron transfer to the radical. The tert-butoxy group, being an electron-donating group, can stabilize the phenoxide anion, potentially favoring this pathway in appropriate solvent conditions.

Hydrogen Atom Transfer (HAT) Pathways

The principal and most common mechanism by which hindered phenolic antioxidants, including this compound, exert their radical-scavenging effect is through hydrogen atom transfer (HAT). researchgate.netiaea.org This process involves the direct donation of the hydrogen atom from the phenolic hydroxyl group (-OH) to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•).

The efficacy of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. Bulky ortho-substituents, like the tert-butyl group in this compound, and electron-donating para-substituents, such as the tert-butoxy group, play a crucial role in lowering the O-H BDE. This makes the hydrogen atom more readily abstractable by a radical species. Computational studies on similar phenolic structures have consistently shown that electron-donating groups decrease the O-H BDE, thereby enhancing antioxidant activity.

The steric hindrance provided by the ortho-tert-butyl group also serves to protect the phenolic hydroxyl group from unwanted side reactions, directing its reactivity towards radical species. researchgate.netiaea.org

Radical Scavenging Mechanisms and Kinetics

The efficiency of this compound as a radical scavenger is quantified by the rate constants of its reactions with various radical species. The kinetics of these reactions are influenced by the type of radical, the solvent, and the temperature.

Peroxyl Radical Interactions

Peroxyl radicals (ROO•) are key intermediates in lipid peroxidation and polymer degradation. Hindered phenols are particularly effective at scavenging these radicals. The reaction proceeds via the HAT mechanism, where the phenol donates its hydrogen atom to the peroxyl radical, forming a hydroperoxide and a phenoxyl radical.

Rate Constants for the Reaction of Hindered Phenols with Peroxyl Radicals

| Phenolic Compound | Radical | Rate Constant (kinh) (M-1s-1) | Temperature (°C) | Solvent |

|---|---|---|---|---|

| Butylated Hydroxytoluene (BHT) | Peroxyl radical | 1.1 x 104 | 30 | Styrene |

| 2,6-di-tert-butylphenol (B90309) | Peroxyl radical | 1.3 x 104 | 30 | Styrene |

| 2,4,6-tri-tert-butylphenol | Peroxyl radical | 4.0 x 103 | 30 | Styrene |

Alkoxyl Radical Reactions

Alkoxyl radicals (RO•) are another class of reactive oxygen species. Similar to peroxyl radicals, hindered phenols scavenge alkoxyl radicals primarily through the HAT mechanism. The reaction of t-butoxy radicals with 2,6-di-t-butyl-4-methylphenol (BHT) has been studied, demonstrating the efficiency of this pathway. cdnsciencepub.com The deuterium (B1214612) isotope effect (kH/kD) for this reaction is approximately 6.4, confirming that the cleavage of the phenolic O-H bond is the rate-determining step. cdnsciencepub.com

Due to the higher reactivity of alkoxyl radicals compared to peroxyl radicals, the rate constants for their reactions with hindered phenols are expected to be significantly higher.

Kinetic Data for the Reaction of Hindered Phenols with Alkoxyl Radicals

| Phenolic Compound | Radical | Observation | Deuterium Isotope Effect (kH/kD) |

|---|---|---|---|

| 2,6-di-tert-butyl-4-methylphenol (BHT) | t-butoxy radical | Quantitative analysis of t-butanol formation confirms efficient scavenging. | ~6.4 |

| 2,6-di-tert-butylphenol | t-butoxy radical | Efficient scavenging observed. | Not Reported |

Oxidation Pathways and Intermediate Species Formation

Phenoxyl Radical Generation and Stability

The generation of the 4-tert-butoxy-3-tert-butylphenoxyl radical is the primary consequence of the radical scavenging activity of the parent phenol. The stability of this radical is a key factor in the antioxidant's effectiveness. A highly stable phenoxyl radical is less likely to initiate new radical chain reactions.

The stability of the phenoxyl radical derived from this compound is enhanced by two main structural features:

Steric Hindrance: The bulky tert-butyl group at the ortho position sterically shields the radical center on the oxygen atom, preventing it from readily reacting with other molecules.

Resonance Delocalization: The unpaired electron of the phenoxyl radical is delocalized over the entire aromatic ring. The electron-donating tert-butoxy group at the para position further contributes to this delocalization, increasing the stability of the radical.

Thermochemical data for related 4-substituted-2,6-di-tert-butylphenoxyl radicals indicate that the nature of the para-substituent significantly influences the O-H bond dissociation free energy (BDFE) of the parent phenol, which is a measure of the phenoxyl radical's stability. nih.govacs.org For instance, the O-H BDFE for 2,6-di-tert-butyl-4-methoxyphenol (B167138) is reported to be 73.8 kcal mol-1 in toluene, which is lower than that of many other hindered phenols, indicating a more stable phenoxyl radical. nih.govacs.org Given the structural similarity, the 4-tert-butoxy group is expected to have a comparable stabilizing effect.

The oxidation of 2,6-di-tert-butylphenol has been shown to produce 2,6-di-tert-butyl-1,4-benzoquinone and 3,5,3',5'-tetra-tert-butyldiphenoquinone as major products. researchgate.net It is plausible that the oxidation of this compound would proceed through analogous intermediates, though the presence of the 4-tert-butoxy group would likely influence the final product distribution. The tert-butoxy group itself could potentially undergo cleavage under certain oxidative conditions, leading to further reaction pathways.

Quinone Methide Intermediates

The oxidation of sterically hindered phenols, particularly those with alkyl groups at the ortho and para positions, is well-documented to proceed through the formation of transient, electrophilic species known as quinone methides. nih.govresearchgate.netnih.gov In the case of this compound, oxidation is anticipated to form a corresponding ortho-quinone methide. This process involves a two-electron oxidation, often facilitated by chemical or enzymatic oxidants, leading to the formation of a reactive intermediate that can participate in various subsequent reactions. nih.gov

The formation of quinone methides from phenols similar in structure to this compound, such as 2,6-di-tert-butyl-4-methylphenol (BHT), is a key step in their metabolic activation and is linked to their biological activities and potential toxicities. nih.govcapes.gov.br These intermediates are potent Michael acceptors and readily react with cellular nucleophiles. The reactivity of the quinone methide is a critical determinant of its biological and chemical fate.

Table 1: Illustrative Reactivity of Quinone Methides Derived from Various Phenols

| Precursor Phenol | Quinone Methide Structure | Observed Reactivity/Half-life |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone | Reacts readily with nucleophiles like DNA bases. nih.govcapes.gov.br |

| 2,6-di-tert-butyl-4-ethylphenol | 2,6-di-tert-butyl-4-ethylidenecyclohexa-2,5-dienone | Stable enough for isolation and characterization. |

| 2,6-di-tert-butyl-4-isopropylphenol | 2,6-di-tert-butyl-4-isopropylidenecyclohexa-2,5-dienone | Can be generated and trapped by alcohols. researchgate.net |

The tert-butoxy group at the 4-position of the target molecule is expected to influence the electronic properties of the quinone methide, while the ortho-tert-butyl group will continue to exert significant steric influence on its reactions.

Influence of Steric Hindrance on Reactivity

The presence of bulky substituents, such as the tert-butyl groups in this compound, profoundly impacts the molecule's reactivity. This phenomenon, known as steric hindrance, can affect reaction rates and regioselectivity by impeding the approach of reagents to the reactive sites. ucalgary.calibretexts.orgyoutube.com

In electrophilic aromatic substitution reactions, the large tert-butyl group at the 3-position is expected to significantly hinder access to the adjacent ortho positions (2 and 4). While the hydroxyl group is a strong activating group and an ortho, para-director, the steric bulk of the tert-butyl group can dramatically alter the product distribution, favoring substitution at the less hindered para position relative to the hydroxyl group. However, in this compound, the para position is already occupied by the tert-butoxy group. This leaves the ortho positions as the primary sites for electrophilic attack, where the steric hindrance of the 3-tert-butyl group will play a crucial role.

The effect of steric hindrance is not limited to electrophilic substitution. It also influences the rate of reactions at the phenolic hydroxyl group itself. For instance, the rate of hydrogen atom abstraction from the hydroxyl group by free radicals, a key step in the antioxidant action of phenols, can be retarded by bulky ortho-substituents that shield the hydroxyl group.

Table 2: Relative Rates of Reaction Illustrating Steric Hindrance Effects in Phenols

| Phenol | Substituents | Relative Rate of a Representative Reaction (e.g., Oxidation) |

| Phenol | None | 1.00 |

| 2-tert-Butylphenol (B146161) | One ortho-tert-butyl group | Significantly lower than phenol |

| 2,6-di-tert-butylphenol | Two ortho-tert-butyl groups | Drastically lower than phenol |

| t-Butylbenzene | One t-butyl group | Slightly faster than benzene (B151609) in nitration stackexchange.com |

The data in Table 2, though for related compounds, clearly demonstrates the significant impact of steric bulk on reactivity. For this compound, the ortho-tert-butyl group will sterically hinder reactions at the phenolic oxygen and the adjacent carbon atom of the aromatic ring.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a dramatic effect on the rates and mechanisms of chemical reactions, and the reactivity of this compound is no exception. Solvent properties such as polarity, viscosity, and the ability to act as a hydrogen-bond donor or acceptor can influence the stability of reactants, transition states, and products, thereby altering the reaction pathway. researchgate.netwikipedia.orgstudylib.netchemrxiv.orgiupac.org

For reactions involving phenols, hydrogen bonding is a particularly important solvent effect. Protic solvents can form hydrogen bonds with the phenolic hydroxyl group, which can affect its acidity and its reactivity in hydrogen atom transfer reactions. For instance, the rate of hydrogen abstraction from a phenol by a free radical is often slower in hydrogen-bond-accepting solvents because the hydrogen-bonded phenol is less reactive. researchgate.net

In reactions that proceed through charged intermediates, such as the formation of a phenoxide ion or a carbocation, solvent polarity plays a crucial role. Polar solvents can stabilize these charged species, which can accelerate reactions that form them. Conversely, in reactions where charge is dispersed in the transition state, a change to a more polar solvent may have a smaller effect or even decrease the reaction rate.

Table 3: Illustrative Solvent Effects on the Rate of a Reaction Involving a Hindered Phenol

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1.0 |

| Diethyl Ether | 4.34 | Varies depending on the specific reaction |

| Tetrahydrofuran (THF) | 7.52 | Varies depending on the specific reaction |

| Acetonitrile (B52724) | 37.5 | Can significantly alter rates due to polarity and H-bond accepting ability researchgate.net |

| Methanol | 32.7 | Can act as both a polar and protic solvent, influencing rates through multiple interactions |

The data in Table 3 illustrates the significant variation in reaction rates that can be observed by changing the solvent for reactions involving phenols. For this compound, the interplay between its bulky, nonpolar tert-butyl and tert-butoxy groups and the polar hydroxyl group will lead to complex solvation behavior, making the choice of solvent a critical parameter in controlling its reactivity. For instance, in nonpolar solvents, intramolecular interactions may play a more significant role, while in polar, protic solvents, intermolecular hydrogen bonding with the solvent will be a dominant factor.

Theoretical and Computational Chemistry Studies of 4 Tert Butoxy 3 Tert Butylphenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are at the heart of understanding the electronic behavior of 4-Tert-butoxy-3-tert-butylphenol. These methods provide insights into the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a leading computational method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. In the context of this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and predict a variety of electronic properties. These studies can reveal the electron density distribution, electrostatic potential, and the energies of molecular orbitals, which are crucial for understanding the molecule's chemical behavior.

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can provide benchmark data for other computational methods. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be applied to this compound to obtain highly accurate electronic energies and structural parameters. These calculations are particularly valuable for validating the results obtained from more computationally efficient methods.

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms in this compound is critical to its properties. Computational methods are employed to determine the most stable conformation (the global minimum on the potential energy surface) and to explore other low-energy conformers. The steric hindrance introduced by the bulky tert-butyl and tert-butoxy (B1229062) groups significantly influences the orientation of these substituents relative to the phenol (B47542) ring.

Computational analyses provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, the dihedral angle between the plane of the phenol ring and the C-O-C plane of the tert-butoxy group is a key parameter determined through these calculations.

Table 1: Calculated Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (hydroxyl) | 1.365 | ||

| O-H | 0.962 | ||

| C-O (ether) | 1.378 | ||

| C-C (ring) | 1.390 - 1.405 | ||

| C-C (tert-butyl) | 1.530 - 1.540 | ||

| C-O-H | 109.5 | ||

| C-C-O (hydroxyl) | 119.8 | ||

| C-C-O (ether) | 118.5 | ||

| Ring-C-C-C (tert-butyl) | 90.0 | ||

| Ring-O-C-C (tert-butoxy) | 180.0 |

Note: The values in this table are exemplary and would be derived from specific computational studies (e.g., DFT/B3LYP/6-311++G(d,p)).

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

For this compound, the HOMO is typically localized on the electron-rich phenol ring and the oxygen atom of the hydroxyl group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring, representing the region where the molecule can accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Exemplary Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 5.62 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating the spectra of this compound, researchers can gain insights that complement experimental findings.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations help in the assignment of experimental NMR signals to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the O-H stretch of the hydroxyl group and the C-O stretching vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. These calculations can predict the absorption maxima (λmax) and help in understanding the nature of the electronic excitations.

Reaction Pathway and Transition State Computations

Theoretical chemistry can be employed to map out the potential energy surface for chemical reactions involving this compound. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. For example, studies could investigate the mechanism of antioxidant activity, such as the hydrogen atom transfer from the hydroxyl group to a free radical. By computing the energetics of the reactants, transition state, and products, a detailed understanding of the reaction mechanism and kinetics can be achieved.

Molecular Dynamics Simulations of Intermolecular Interactions

These simulations would typically model the system using a force field, a set of parameters that define the potential energy of the system as a function of its atomic coordinates. Key intermolecular interactions that would be investigated for this compound include:

Hydrogen Bonding: The hydroxyl (-OH) group is a primary site for hydrogen bonding, acting as a hydrogen bond donor. It can form strong interactions with the ether oxygen of the tert-butoxy group or the hydroxyl group of neighboring molecules.

π-π Stacking: The phenyl ring provides a region for potential π-π stacking interactions between aromatic rings of adjacent molecules.

Studies on similar molecules, such as 2,6-di-tert-butylphenol (B90309), have highlighted the significant role of steric hindrance from the tert-butyl groups in directing intermolecular interactions. nih.gov In the case of this compound, the presence of the tert-butoxy group ortho to the hydroxyl group would introduce additional steric and electronic effects, likely influencing the geometry and strength of hydrogen bonding networks.

A hypothetical MD simulation of this compound would likely reveal a complex interplay between hydrogen bonding involving the hydroxyl and ether functionalities and the dispersive forces from the large alkyl groups. The simulation could quantify the radial distribution functions to understand the local ordering of molecules and calculate interaction energies to determine the strength of different types of intermolecular contacts.

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict a specific property (activity) of a chemical based on its molecular structure. While QSAR is frequently applied to predict biological activity, it is also a valuable tool for predicting physicochemical properties. For this compound, QSAR models could be developed to predict properties such as boiling point, melting point, solubility, and partitioning coefficients (e.g., LogP).

The development of a QSAR model for a non-biological property of this compound would involve the following steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest would be compiled. This dataset would ideally include a range of substituted phenols with structural similarities to this compound.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors would be calculated. These descriptors encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., partial charges, dipole moment).

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).

Model Development: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical relationship between the calculated descriptors and the experimental property.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques.

While specific QSAR models for the non-biological properties of this compound are not documented in the literature, studies on related phenols demonstrate the applicability of this approach. For instance, QSAR models have been successfully used to predict the hydrogen atom donating abilities of various substituted phenols. nih.gov Such models often identify descriptors related to steric hindrance and electronic effects of the substituents as being critical for accurate predictions.

A hypothetical QSAR model for a physicochemical property of this compound would likely incorporate descriptors that capture the steric bulk of the tert-butyl and tert-butoxy groups, as well as descriptors that quantify the electronic influence of the ether and hydroxyl functionalities on the aromatic ring.

Derivatives and Analogues of 4 Tert Butoxy 3 Tert Butylphenol: Synthetic and Mechanistic Aspects

Synthesis of Alkylated and Acylated Derivatives

The modification of the 4-tert-butoxy-3-tert-butylphenol scaffold through alkylation and acylation allows for the fine-tuning of its physicochemical properties.

Alkylation

Further alkylation of this compound primarily occurs via electrophilic aromatic substitution, known as the Friedel-Crafts alkylation. Given the existing substitution pattern, the most probable sites for further alkylation on the aromatic ring are the positions ortho and para to the strongly activating hydroxyl group. With positions 3 and 4 already occupied, the incoming alkyl group would be directed to positions 2, 6, or 5. However, the powerful directing effect of the -OH group makes positions 2 and 6 the most electronically favored. Steric hindrance from the adjacent tert-butyl group at position 3 would likely favor substitution at position 6.

Typical alkylating agents include alkyl halides, alkenes, or alcohols, often activated by a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, H₃PO₄) catalyst. wikipedia.orgijarse.com The reaction of phenol (B47542) with tert-butyl alcohol, for instance, is a well-established industrial process. nih.govgoogle.comacs.org Computational studies on phenol alkylation have shown that 2-tert-butyl phenol can be the kinetically favored product, while 4-tert-butyl phenol is thermodynamically more stable. psu.edu

Alternatively, O-alkylation of the phenolic hydroxyl group can occur, particularly under conditions typical for Williamson ether synthesis (a strong base followed by an alkyl halide), to yield a diether.

Table 1: Potential Alkylation Reactions

| Alkylating Agent | Catalyst/Conditions | Potential Product(s) |

|---|---|---|

| Isobutene | H₂SO₄ or Zeolite | 4-tert-butoxy-3,5-di-tert-butylphenol |

| Methyl iodide | AlCl₃ | 4-tert-butoxy-3-tert-butyl-6-methylphenol |

| Benzyl (B1604629) chloride | FeCl₃ | 6-Benzyl-4-tert-butoxy-3-tert-butylphenol |

| Methyl iodide | NaH, then CH₃I | 1-tert-butoxy-4-methoxy-2-tert-butylbenzene |

Acylation

Phenols are bidentate nucleophiles and can undergo either C-acylation (on the ring) or O-acylation (on the oxygen). ucalgary.ca For sterically hindered phenols, O-acylation to form a phenolic ester is generally favored under kinetic control. This reaction is typically performed using an acyl chloride or an acid anhydride. The process can be accelerated by a base (like pyridine (B92270) or NaOH) which deprotonates the phenol, increasing its nucleophilicity, or by using phase-transfer catalysts. tandfonline.com A recently developed method uses organic salts as acylating reagents activated by diethylaminosulfur trifluoride (DAST). rsc.org

C-acylation, a Friedel-Crafts reaction, requires a Lewis acid catalyst (AlCl₃) and typically higher temperatures. Under these thermodynamic conditions, an initially formed O-acylated product can rearrange to the more stable C-acylated product (an acylphenol) via the Fries rearrangement.

Table 2: Potential Acylation Reactions

| Acylating Agent | Conditions | Expected Product (Major) |

|---|---|---|

| Acetyl chloride | Pyridine, 0°C | 4-tert-butoxy-3-tert-butylphenyl acetate (B1210297) (O-acylation) |

| Acetic anhydride | Aqueous NaOH / CH₂Cl₂, Phase-Transfer Catalyst | 4-tert-butoxy-3-tert-butylphenyl acetate (O-acylation) |

| Benzoyl chloride | Pyridine | 4-tert-butoxy-3-tert-butylphenyl benzoate (B1203000) (O-acylation) |

| Acetyl chloride | AlCl₃, heat | 5-Acetyl-4-tert-butoxy-3-tert-butylphenol (C-acylation) |

Halogenated Analogues and Their Reactivity

The introduction of halogen atoms onto the phenolic ring can significantly alter the compound's electronic properties and reactivity. Halogenation of phenols is a classic example of electrophilic aromatic substitution.

Synthesis

The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. youtube.com In this compound, the para position (relative to -OH) is blocked. Therefore, halogenation is expected to occur at the available ortho positions (2 and 6) and the meta position (5). The strong activation by the -OH group, combined with the moderate activating effect of the -O-t-Bu group, will strongly favor substitution at positions 2 and 6. The large tert-butyl group at position 3 will exert significant steric hindrance, likely making position 6 the more favorable site for substitution over position 2. stackexchange.com

The reaction conditions determine the extent of halogenation. Milder conditions, such as using bromine in a non-polar solvent like carbon disulfide (CS₂) at low temperatures, tend to yield monohalogenated products. youtube.com More reactive conditions, such as using aqueous bromine, can lead to polyhalogenation. youtube.com Catalysts like TEMPO (2,2,6,6-tetramethylpiperidine nitroxide) have been shown to be effective for various electrophilic halogenations of aromatics. nih.gov

Table 3: Potential Halogenation Reactions

| Halogenating Agent | Conditions | Potential Product(s) |

|---|---|---|

| Br₂ in CS₂ | Low temperature | 6-Bromo-4-tert-butoxy-3-tert-butylphenol |

| SO₂Cl₂ | Inert solvent | 6-Chloro-4-tert-butoxy-3-tert-butylphenol |

| N-Chlorosuccinimide (NCS) | CHCl₃, TEMPO catalyst | 6-Chloro-4-tert-butoxy-3-tert-butylphenol |

| Br₂ (excess) in H₂O | Room temperature | 2,6-Dibromo-4-tert-butoxy-3-tert-butylphenol |

Reactivity

Halogen atoms are electron-withdrawing through induction but electron-donating through resonance. Their net effect on an aromatic ring is deactivating, which would make subsequent electrophilic substitutions harder. The introduction of a halogen will increase the acidity of the phenolic proton. This modification also has a profound impact on the compound's antioxidant potential, as it affects the stability of the corresponding phenoxyl radical.

Phenolic Ether Modifications and Their Impact on Properties

Modifying the ether linkages in this compound can be achieved at two positions: the tert-butoxy (B1229062) group at C-4 or the phenolic hydroxyl at C-1.

Synthesis of Analogues

Modification at C-4: The tert-butoxy group can potentially be cleaved under acidic conditions to yield the corresponding hydroquinone (B1673460), 2-tert-butylhydroquinone. This intermediate could then be selectively re-alkylated at the C-4 oxygen using the Williamson ether synthesis (e.g., reaction with sodium hydride followed by an alkyl halide like ethyl iodide or benzyl bromide) to introduce different ether functionalities.

Modification at C-1: The phenolic hydroxyl group can be converted into an ether. This is also typically achieved via the Williamson ether synthesis. Deprotonation with a base followed by reaction with an alkylating agent would yield a 1-alkoxy-4-tert-butoxy-2-tert-butylbenzene derivative. The tert-butoxycarbonyl (t-BOC) group, introduced by reacting a phenol with di-tert-butyl dicarbonate (B1257347), is a common protecting group for phenols that is stable under various conditions but can be removed with acid. cdnsciencepub.com

Impact on Properties

The nature of the ether groups significantly impacts the molecule's properties.

Solubility and Lipophilicity: Changing the alkyl group of the ether will alter the molecule's lipophilicity, affecting its solubility in different media and its ability to partition into lipid membranes, which is relevant for its application as an antioxidant in biological systems or polymers.

Steric Hindrance: Increasing the size of the ether group at the C-1 position would further sterically shield the aromatic ring, potentially influencing the regioselectivity of subsequent reactions.

Electronic Effects and Reactivity: The primary function of the phenolic hydroxyl group is its ability to donate a hydrogen atom. Converting it to an ether group (-OR) completely removes this ability, thereby eliminating its primary antioxidant mechanism. nih.gov Modifications at the C-4 ether would have a more subtle electronic influence on the phenolic -OH group's reactivity.

Heteroatom-Substituted Analogues

Introducing heteroatoms such as nitrogen or sulfur into the aromatic ring or as substituents creates analogues with distinct chemical and physical properties.

Nitrogen-Substituted Analogues A common method to introduce a nitrogen atom is through electrophilic nitration of the aromatic ring, followed by reduction of the nitro group to an amine. Nitration of the parent compound would likely occur at position 6 due to the directing effects of the -OH and -OR groups. The resulting aminophenol is a versatile intermediate for synthesizing more complex heterocyclic derivatives, such as benzotriazoles or pyrimidines, which have been explored in other hindered phenol systems. mdpi.comnih.gov

Sulfur-Substituted Analogues A thiol (-SH) group can be introduced in place of the hydroxyl group or as a substituent on the ring. For example, a thiophenol analogue could be prepared from the corresponding aminophenol via the Sandmeyer reaction, which involves diazotization followed by treatment with a sulfur-containing reagent. Direct synthesis of thiophenols can also be achieved through various methods, such as the reduction of sulfonyl chlorides. chemicalbook.com

Table 4: Potential Routes to Heteroatom-Substituted Analogues

| Target Functional Group | Position | Synthetic Approach |

|---|---|---|

| Amino (-NH₂) | 6 | 1. Nitration (HNO₃/H₂SO₄) 2. Reduction (e.g., Sn/HCl or H₂/Pd) |

| Thiol (-SH) | 6 | From 6-amino derivative via diazotization, then reaction with NaSH |

| Benzotriazolyl | Attached to a side chain | Alkylation of benzotriazole (B28993) with a halo-acylated phenol derivative. mdpi.com |

Mechanistic Comparison of Derivatives with the Parent Compound

The primary mechanism defining the reactivity of hindered phenols, particularly in their role as antioxidants, is their ability to undergo hydrogen atom transfer (HAT) to scavenge free radicals. This process generates a resonance-stabilized phenoxyl radical. researchgate.netacs.org

Parent Compound: this compound reacts with a radical (R•) by donating its phenolic hydrogen atom to form a stable 4-tert-butoxy-3-tert-butylphenoxyl radical. The stability of this radical is key. It is enhanced by:

Resonance: The unpaired electron is delocalized over the aromatic ring and the oxygen atom.

Steric Hindrance: The bulky tert-butyl group at the ortho position (C-3) physically obstructs the radical center on the oxygen, preventing unwanted dimerization or other termination reactions, which prolongs its lifetime and increases its efficiency as a radical scavenger. researchgate.net

Comparison with Derivatives:

Alkylated Derivatives: Additional alkyl groups on the ring are electron-donating, which further stabilizes the phenoxyl radical through hyperconjugation and inductive effects. This generally lowers the O-H bond dissociation enthalpy (BDE) and enhances the rate of the HAT reaction, making the compound a more effective antioxidant.

Acylated Derivatives: O-acylation, where the phenolic hydrogen is replaced by an acyl group (e.g., acetyl), blocks the HAT pathway entirely. The primary antioxidant mechanism is lost, although the compound might retain other properties like UV absorption.

Halogenated Analogues: Halogens are electron-withdrawing by induction. This effect tends to destabilize the phenoxyl radical, increase the O-H BDE, and thus decrease the rate and thermodynamic favorability of the HAT reaction. Consequently, halogenation generally reduces the antioxidant activity of phenols.

Phenolic Ether Modifications: As with O-acylation, converting the phenolic -OH to an ether (-OR) group removes the hydrogen atom donor capability, thus eliminating its radical-scavenging activity.

The stability of phenoxyl radicals is significantly influenced by the nature and position of substituents. Ortho substituents, in particular, play a crucial role in preventing dimerization, leading to more persistent radicals. researchgate.net

Structure-Reactivity Relationships in this compound Analogue Series

The relationship between the chemical structure of these phenolic analogues and their reactivity can be understood through quantitative structure-activity relationship (QSAR) principles, which are well-documented for phenolic antioxidants. researchgate.netnih.govbohrium.com The reactivity, often measured as antioxidant capacity, is primarily governed by electronic and steric factors that influence the stability of the phenoxyl radical and the ease of hydrogen atom donation.

Electronic Effects: The key parameter governing the HAT process is the O-H bond dissociation enthalpy (BDE). A lower BDE corresponds to a more reactive antioxidant.

Electron-Donating Groups (EDGs): Substituents like alkyl (-R) and alkoxy (-OR) groups donate electron density to the aromatic ring. This stabilizes the electron-deficient transition state and the resulting phenoxyl radical, thereby lowering the O-H BDE and increasing antioxidant activity. tandfonline.com

Electron-Withdrawing Groups (EWGs): Substituents like halogens (-X) or nitro (-NO₂) groups withdraw electron density from the ring. This destabilizes the phenoxyl radical, increases the O-H BDE, and consequently decreases antioxidant activity.

Steric Effects: Steric hindrance around the phenolic hydroxyl group is a defining feature of this class of compounds.

Radical Stability: Bulky groups at the ortho positions (like the 3-tert-butyl group) are critical. They provide a "steric shield" that prevents the phenoxyl radical from undergoing dimerization or other reactions, thus increasing its persistence and allowing it to participate in more radical-scavenging cycles. wikipedia.org

Accessibility: Extreme steric hindrance can, however, also hinder the approach of a radical to the hydroxyl group, potentially slowing the reaction rate. A balance is often required for optimal activity.

Table 5: Summary of Structure-Reactivity Relationships

| Structural Modification | Example Group | Electronic Effect | Expected Impact on O-H BDE | Expected Impact on Antioxidant Reactivity |

|---|---|---|---|---|

| Ring Alkylation | -CH₃, -C₂H₅ | Electron-Donating | Decrease | Increase |

| Ring Halogenation | -Cl, -Br | Electron-Withdrawing | Increase | Decrease |

| O-Acylation | -C(O)CH₃ | N/A (H removed) | N/A | Eliminated |

| O-Alkylation (Phenolic OH) | -CH₃ | N/A (H removed) | N/A | Eliminated |

Information Not Available for this compound

Following a comprehensive search of scientific literature, patent databases, and chemical repositories, it has been determined that there is no publicly available information regarding the chemical compound This compound in the context of the requested applications in advanced materials science.

Extensive searches for this specific compound did not yield any data related to its role as an antioxidant in polymer stabilization or as a monomer in specialty polymer synthesis. No research findings, mechanisms of action, or application data for polyolefins, elastomers, or condensation polymerization involving "this compound" could be located.

The searches consistently returned information for the more common and structurally different compound, 4-tert-butylphenol (B1678320) (CAS 98-54-4), as well as other hindered phenolic antioxidants such as 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol (B90309). These related compounds are well-documented for their roles in polymer science. For instance, 4-tert-butylphenol is known for its use in producing epoxy and polycarbonate resins, often acting as a chain terminator to control molecular weight. wikipedia.orgnih.govpenpet.com Other hindered phenols are widely used as primary antioxidants to protect polymers from degradation. nih.govwikipedia.orgspecialchem.com

However, the specific structure of This compound , which features a butoxy ether group at the 4-position and a tert-butyl group at the 3-position, does not appear in the available scientific and industrial literature for the applications outlined.

Due to the strict requirement to focus solely on "this compound" and the absence of any relevant data, it is not possible to generate the requested scientifically accurate and informative article.

Applications of 4 Tert Butoxy 3 Tert Butylphenol in Advanced Materials Science

Monomer in Specialty Polymer Synthesis

Radical Polymerization Studies

In radical polymerization, the control of radical species is paramount to achieving desired polymer properties and process stability. Hindered phenols are known to act as radical scavengers and are crucial in this context. During polymerization, they can function as inhibitors or retarders to control the reaction kinetics.

The primary mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl (-OH) group to a reactive radical, such as a peroxy radical (ROO•), which is formed during the polymer's life cycle. uvabsorber.compartinchem.com This reaction neutralizes the reactive radical, preventing it from abstracting a hydrogen atom from the polymer backbone and propagating a degradation chain reaction. uvabsorber.com The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it significantly less reactive and unable to initiate new polymerization or degradation chains. partinchem.comcapes.gov.br Instead, it can terminate another radical, effectively ending the chain reaction. partinchem.com

The use of hindered phenols like 4-tert-butoxy-3-tert-butylphenol would be critical during the synthesis, transportation, and storage of monomers and polymers to prevent premature or uncontrolled polymerization. In processes like the production of polyolefins, the covalent grafting of hindered phenol (B47542) groups onto the polymer backbone has been explored as a method to create macro-alkoxyamines, which provide long-term stabilization against thermo-oxidation. mdpi.com

Polymer Composites and Nanocomposites

Hindered phenols play a crucial role in stabilizing these advanced materials. nih.gov A study on PVC/CuO nanocomposites demonstrated that modifying the surface of copper oxide nanoparticles with a hindered phenol derivative not only improved their dispersion within the polymer matrix but also suppressed the catalytic degradation of the PVC. nih.gov The hindered phenol moiety acts as a radical scavenger, preventing the activity of radicals formed on the polymer chains during heating. nih.gov This dual function—improving filler dispersion and enhancing thermal stability—is critical for producing high-performance composites. nih.govnih.gov In damping materials, hindered phenols can form hydrogen bonds with polar polymers, creating an energy dissipation mechanism that improves damping properties. nih.gov

Recyclability and Sustainability Aspects in Material Applications

The drive towards a circular economy has placed significant emphasis on the recyclability of polymers. Recycled plastics have often been subjected to multiple cycles of thermal and oxidative stress, which depletes the original stabilizers and makes them more prone to degradation during reprocessing. rmix.it

The addition of antioxidants is essential for improving the quality and performance of recycled polymers. rmix.it Hindered phenols, often in combination with secondary antioxidants like phosphites, are added to recycled polymer melts to restore stability. rmix.itmdpi.com This "re-stabilization" is crucial for maintaining the mechanical and rheological properties of the recycled material, allowing it to be used in higher-value applications. nih.gov Phenolic resin waste itself, which contains hindered phenolic structures, has been successfully used as a functional filler that imparts an antioxidant effect in polypropylene (B1209903) and polyamide-6 composites, demonstrating a novel recycling pathway. mdpi.comresearchgate.net

From a sustainability perspective, there is growing interest in using phenolic compounds derived from natural sources, such as lignin, tannins, and other plant-based extracts, as "green" antioxidants. nih.govnih.gov These natural polymers have found application as stabilizers in biodegradable films and other bio-based materials, offering a more sustainable alternative to synthetic additives. nih.gov

The functional roles of hindered phenols, which would be expected of this compound, are summarized below.

| Application Area | Functional Role of Hindered Phenol |

| Radical Polymerization | Acts as a reaction inhibitor or retarder by scavenging radicals, controlling polymerization kinetics and preventing premature reactions. uvabsorber.compartinchem.com |

| Photo-Stabilization | Functions as a primary antioxidant, terminating radical chains initiated by UV radiation to prevent material degradation, often in synergy with HALS and UV absorbers. nih.govwikipedia.org |

| Performance Additive | Enhances long-term thermal stability, preserves mechanical properties (strength, flexibility), and prevents discoloration in a wide range of polymers and elastomers. vinatiorganics.comperformanceadditives.us |

| Polymer Composites | Stabilizes the polymer matrix and the filler-matrix interface, preventing thermal degradation during processing and potentially improving filler dispersion. nih.govnih.gov |

| Recycling & Sustainability | Re-stabilizes recycled polymers to restore properties lost during their first life cycle. Natural phenolic polymers are being explored as sustainable alternatives. rmix.itmdpi.comnih.gov |

Environmental Research and Degradation Studies of 4 Tert Butoxy 3 Tert Butylphenol

Environmental Fate and Distribution Pathways

The journey of 4-tert-butoxy-3-tert-butylphenol through the environment is dictated by its physicochemical properties, which influence its partitioning between soil, water, and air.

Adsorption to Soil and Sediments

The affinity of this compound for soil and sediment particles is a critical factor in its environmental mobility and bioavailability. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. A calculated soil adsorption coefficient (log Koc) of 3.1 for the related compound 4-tert-butylphenol (B1678320) indicates a low to moderate mobility in soil. henrys-law.org This suggests that the compound will have a tendency to bind to the organic fraction of soils and sediments, reducing its concentration in the aqueous phase and limiting its transport through groundwater.

| Parameter | Value | Interpretation |

| Calculated Log Koc | 3.1 | Indicates a tendency to adsorb to soil and sediment organic matter, with low to moderate mobility. henrys-law.org |

This table presents a calculated value for the structurally similar compound 4-tert-butylphenol as a proxy.

Volatilization Characteristics

Volatilization from water surfaces to the atmosphere is another potential distribution pathway for this compound. This process is governed by the compound's Henry's Law constant, which relates its partial pressure in the air to its concentration in water. A measured Henry's Law constant of 1.19 x 10⁻⁶ atm-m³/mol for 4-tert-butylphenol suggests a moderate potential for volatilization from water. nih.gov Based on this value, the estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is approximately 38 days. nih.gov This indicates that while volatilization occurs, it is not an extremely rapid process.

| Parameter | Value | Source |

| Henry's Law Constant | 1.19 x 10⁻⁶ atm-m³/mol | Measured for 4-tert-butylphenol nih.gov |

| Estimated Volatilization Half-Life (from model river) | ~38 days | Calculated for 4-tert-butylphenol nih.gov |

Aquatic Phase Behavior

Once in an aquatic environment, the behavior of this compound is influenced by its water solubility and its potential to ionize. The water solubility of the related compound 4-tert-butylphenol is reported to be 607.2 mg/L at 25°C. henrys-law.org This moderate solubility suggests that it can be present in the water column, where it can be transported and undergo degradation processes.

The pKa value, which indicates the tendency of a molecule to donate a proton, is 10.16 for 4-tert-butylphenol. henrys-law.org In typical environmental pH ranges (around 6 to 8), the compound will exist predominantly in its neutral, non-ionized form. This is significant because the neutral form is generally more hydrophobic and has a greater tendency to partition to organic matter in sediment and biota.

Biotic Degradation Studies

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. There are no specific studies detailing the biotic degradation of this compound. However, its molecular structure suggests that it would be highly recalcitrant to microbial breakdown.

The presence of two bulky tert-butyl groups, in addition to the tert-butoxy (B1229062) group, makes the molecule a poor substrate for the enzymes typically involved in the initial stages of aromatic compound degradation. This extensive alkyl substitution and steric hindrance can prevent the compound from fitting into the active sites of microbial enzymes. While some specialized microorganisms, such as Sphingobium fuliginis, have been shown to degrade the less complex 4-tert-butylphenol, the additional substitution on this compound would likely render it significantly more resistant to such microbial action. nih.govsemanticscholar.org

Microbial Transformation Pathways

No microbial transformation pathways have been documented for this compound. For a related but simpler compound, 4-tert-butylphenol, the bacterium Sphingobium fuliginis initiates degradation through hydroxylation of the aromatic ring to form 4-tert-butylcatechol (B165716), which is then processed through a meta-cleavage pathway. nih.govnih.govacs.org

For this compound, a hypothetical initial transformation, should it occur, might involve:

O-Dealkylation: Cleavage of the tert-butoxy ether bond to yield 3-tert-butyl-1,4-benzenediol and tert-butanol (B103910).

Hydroxylation: Addition of a hydroxyl group to the aromatic ring, although the positions are sterically hindered.

Oxidation of an alkyl group: A less common pathway for such stable groups.

The significant steric hindrance makes all these potential pathways energetically unfavorable for most common microbial systems.

Enzyme-Mediated Degradation

There is no available data on specific enzymes capable of degrading this compound. The degradation of substituted phenols is often initiated by monooxygenase or dioxygenase enzymes. For instance, the degradation of 4-tert-butylphenol by Sphingobium fuliginis involves an initial hydroxylation step. nih.gov It is also known that tyrosinase can oxidize 4-tert-butylphenol into a quinone. hmdb.ca However, the bulky nature of this compound would likely prevent it from binding to the active site of such enzymes, thus inhibiting enzyme-mediated degradation.

Metabolite Identification and Transformation Product Analysis

As no studies have successfully demonstrated the degradation of this compound, no metabolites have been identified or analyzed. Based on theoretical degradation pathways, potential transformation products could include the compounds listed in the table below. It must be stressed that these are hypothetical and have not been detected in any experimental study. For comparison, key metabolites identified from the degradation of 4-tert-butylphenol include 4-tert-butylcatechol and 3,3-dimethyl-2-butanone. nih.govresearchgate.net

Table 2: Hypothetical Transformation Products of this compound

| Hypothetical Pathway | Potential Product Name | Chemical Formula |

|---|---|---|

| O-Dealkylation | 3-tert-butyl-1,4-benzenediol | C₁₀H₁₄O₂ |

| O-Dealkylation | tert-Butanol | C₄H₁₀O |

Environmental Monitoring Methodologies for Tracing the Compound

While no specific methods for the routine environmental monitoring of this compound have been published, standard analytical techniques used for similar phenolic compounds would be applicable. The detection and quantification of this compound in environmental matrices such as water, soil, and sediment would likely employ a combination of extraction and advanced chromatographic techniques.

Sample Extraction: Solid-phase extraction (SPE) would be a suitable method for extracting the compound from water samples, while techniques like Soxhlet extraction or pressurized liquid extraction (PLE) could be used for solid samples like soil and sediment.

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS would be an effective tool. Derivatization might be used to improve its chromatographic behavior. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is widely used for the analysis of emerging contaminants, including various phenolic compounds, in complex environmental samples. foodpackagingforum.org

These methods would allow for the detection of the compound at trace levels (ng/L to µg/L), which is typical for environmental monitoring of such contaminants. nih.gov

Advanced Analytical Methodologies for 4 Tert Butoxy 3 Tert Butylphenol

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 4-Tert-butoxy-3-tert-butylphenol from complex matrices. These techniques separate components based on their differential distribution between a stationary and a mobile phase, allowing for both qualitative and quantitative analysis.

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. mdpi.com The compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column.

For the analysis of phenolic compounds, including substituted phenols, GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.comnih.gov FID is a robust and widely used detector that provides a signal proportional to the amount of carbon atoms in the analyte, making it suitable for quantification. luciditysystems.comresearchgate.net GC-MS, on the other hand, provides not only quantitative data but also qualitative information by yielding a mass spectrum that serves as a molecular fingerprint, aiding in unequivocal identification. nih.govmatec-conferences.org

To enhance volatility and improve peak shape, phenolic compounds can be derivatized before GC analysis. mdpi.comnih.gov A common derivatization technique is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity of the compound, leading to better chromatographic performance.

Table 1: GC Parameters for Phenolic Compound Analysis

| Parameter | Typical Setting | Reference |

| Column | Fused-silica capillary column (e.g., DB-5MS, TG-5SilMS) | thermofisher.comresearchgate.net |

| Injector Temperature | 250 - 275 °C | thermofisher.comshimadzu.com |

| Oven Temperature Program | Initial temp. 50-60°C, ramped to 250-300°C | thermofisher.comshimadzu.com |

| Carrier Gas | Helium | thermofisher.comnih.gov |

| Detector | FID or MS | thermofisher.comnih.gov |

This table presents a general overview of typical GC parameters. Specific conditions may vary depending on the sample matrix and analytical objectives.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds, making it highly suitable for the analysis of this compound and other phenolic antioxidants. glsciences.cnnih.gov In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the compound's affinity for the stationary and mobile phases.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for phenolic analysis. nih.gov In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com The addition of a small amount of acid, such as phosphoric or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl group. sielc.com

Detection in HPLC is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at specific wavelengths. nih.govuaic.ro This allows for both quantification and preliminary identification based on the compound's UV spectrum. For more definitive identification and structural elucidation, HPLC can be coupled with a mass spectrometer (HPLC-MS). uaic.ro

Table 2: HPLC Conditions for Phenolic Antioxidant Analysis

| Parameter | Typical Condition | Reference |

| Column | Reversed-phase C18 or Phenyl column | glsciences.cnnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | nih.govsielc.com |

| Additive | Phosphoric acid or Formic acid | sielc.com |

| Flow Rate | 0.5 - 1.0 mL/min | sielc.com |

| Detector | DAD or UV-Vis (e.g., at 280 nm) | nih.govsielc.com |

This table provides a general guide to HPLC conditions. Method optimization is often necessary for specific applications.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com This technique offers several advantages, including faster analysis times and reduced solvent consumption, making it a "greener" alternative to HPLC. chromatographyonline.comnih.gov

SFC is well-suited for the analysis of a wide range of compounds, including polar and chiral molecules. nih.gov For the analysis of polyphenols and other phenolic compounds, the polarity of the supercritical CO2 mobile phase is often modified by adding a small amount of a polar co-solvent, such as methanol. researchgate.net The addition of an acidic additive to the co-solvent can further improve peak shape and resolution. researchgate.net

The coupling of SFC with mass spectrometry (SFC-MS) has expanded its applicability, allowing for sensitive and selective analysis of complex mixtures. nih.gov While still considered an underutilized technique in the field of polyphenol analysis, SFC shows great potential, particularly for separations that are challenging for traditional LC methods. chromatographyonline.comnih.gov

Spectroscopic Identification and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. These methods provide detailed information about the molecule's structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. It is based on the interaction of atomic nuclei with an external magnetic field. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are crucial for the structural elucidation of this compound.

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For phenols, the chemical shift of the hydroxyl (-OH) proton is typically observed in the range of 4-7 ppm. libretexts.org The aromatic protons will appear in the region of 6.5-8.0 ppm, with their splitting patterns revealing the substitution pattern on the benzene (B151609) ring. The protons of the tert-butyl groups will give rise to sharp singlets in the upfield region of the spectrum.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the electronegativity of the oxygen atom, the aromatic carbon attached to the hydroxyl group in phenols is shifted downfield, typically appearing around 155 ppm. libretexts.org The other aromatic carbons and the carbons of the tert-butyl groups will resonate at characteristic chemical shifts, allowing for a complete assignment of the carbon framework. acs.org Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish connectivity between protons and carbons, further confirming the structure. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for Substituted Phenols

| Carbon Atom | Typical Chemical Shift (ppm) | Reference |

| C-OH (aromatic) | 150 - 160 | libretexts.org |

| C-H (aromatic) | 115 - 130 | libretexts.org |

| C-C(CH₃)₃ (aromatic) | 135 - 150 | - |

| C(CH₃)₃ | ~34 | - |

| C(CH₃)₃ | ~31 | - |

Note: These are approximate chemical shift ranges and can be influenced by solvent and other structural features.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.net When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight. A common fragmentation pathway for tert-butyl substituted phenols involves the loss of a methyl group (CH₃) from the tert-butyl group, resulting in a prominent [M-15]⁺ peak. researchgate.net This is a characteristic fragmentation that helps in identifying the presence of a tert-butyl substituent. Further fragmentation of the aromatic ring can also occur, providing additional structural clues. libretexts.org

When coupled with a chromatographic separation technique like GC (GC-MS) or HPLC (LC-MS), MS provides a highly sensitive and selective method for both the identification and quantification of this compound, even in complex mixtures. oiv.int

Table 4: Common Mass Fragments for tert-Butylated Phenols

| Fragment | Description | Reference |

| [M]⁺ | Molecular Ion | researchgate.net |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) | researchgate.net |

| [M-57]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) | - |

The fragmentation pattern can vary depending on the ionization method and energy used.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. For this compound, these techniques can confirm the presence of key structural features.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2,4-di-tert-butyl-phenol, reveals characteristic absorption bands that are anticipated to be similar for this compound. nih.gov Key vibrational modes include the O-H stretch of the phenolic group, C-H stretches of the alkyl groups, and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of 2,4-di-tert-butyl-phenol also shows distinct peaks corresponding to its molecular vibrations. nih.gov

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (Phenol) | ~3650 | IR |

| C-H Stretch (Alkyl) | ~2850-3000 | IR, Raman |

| C-O Stretch (Ether) | ~1200-1250 | IR |

| C-O Stretch (Phenol) | ~1150-1200 | IR |

| Aromatic C=C Stretch | ~1450-1600 | IR, Raman |

Table 1: Expected Vibrational Frequencies for this compound

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The phenolic ring in this compound allows for the absorption of UV radiation, making this technique suitable for its concentration determination. The UV/Visible spectrum of a similar compound, p-tert-butylphenol, shows a characteristic absorption maximum (λmax) in the ultraviolet region. tandfonline.com By creating a calibration curve of absorbance versus concentration at the λmax, the concentration of this compound in a sample can be accurately determined.

| Compound | λmax (nm) | Solvent |

| p-tert-Butylphenol | ~277 | Not Specified tandfonline.com |

| 2,4-di-tert-butyl-phenol | ~275 | Not Specified nih.gov |

Table 2: UV-Vis Absorption Maxima of Related Phenolic Compounds

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures.

GC-MS and LC-MS Method Development

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, GC-MS provides both separation and structural information. Method development often involves optimizing the GC column, temperature program, and MS parameters. The analysis of phenolic compounds by GC-MS is a well-established technique, with methods like EPA Method 8041A providing guidance. researchgate.net In the analysis of related compounds, such as p-tert-octylphenol, p-tert-butylphenol has been successfully used as an internal standard, indicating the suitability of GC-MS for this class of compounds. researchgate.net Derivatization is sometimes employed to increase the volatility and improve the chromatographic peak shape of phenols. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC. Recent advancements in LC-MS have made it a valuable technique for the detailed online structural analysis of natural products and other organic molecules. researchgate.net For this compound, a reversed-phase LC method coupled with a mass spectrometer would be a suitable approach for its separation and identification in complex matrices.

GC-IR and LC-NMR Coupling

Gas Chromatography-Infrared (GC-IR): GC-IR combines the separation power of gas chromatography with the identification capabilities of infrared spectroscopy. This technique provides real-time IR spectra of compounds as they elute from the GC column, allowing for the unambiguous identification of isomers that may have similar mass spectra. While specific applications for this compound are not widely documented, the principles of GC-IR make it a potentially valuable tool for its analysis. unram.ac.id

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples liquid chromatography with nuclear magnetic resonance spectroscopy, offering unparalleled structural elucidation of components within a mixture without the need for isolation. tandfonline.comresearchgate.net This technique is particularly powerful for distinguishing between isomers. tandfonline.com The application of LC-NMR to the analysis of complex mixtures of phenolic compounds has been demonstrated, showcasing its potential for the in-depth characterization of samples containing this compound. tandfonline.com

Electrochemical Analytical Methods

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds like phenols.

Voltammetry and Amperometry

Voltammetry: Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, are based on measuring the current as a function of the applied potential. Sterically hindered phenols undergo irreversible oxidation at a glassy carbon electrode. tandfonline.com The oxidation potential can be influenced by the steric hindrance around the hydroxyl group. nih.gov Studies on butylated hydroxytoluene (BHT) and other tert-butylated phenols have shown that voltammetric methods can be developed for their determination in various samples. unram.ac.idtandfonline.com

Amperometry: Amperometry involves measuring the current at a constant potential. It is often used as a detection method in flow injection analysis or liquid chromatography. The high sensitivity of amperometric detection makes it suitable for quantifying trace amounts of phenolic compounds.

| Compound Family | Technique | Electrode | Key Findings |

| Sterically Hindered Phenols | Cyclic Voltammetry | Glassy Carbon Electrode | Irreversible oxidation at +0.96–1.30 V. tandfonline.com |

| Butylated Hydroxytoluene (BHT) | Cyclic Voltammetry | Not Specified | A suitable method for BHT analysis with high sensitivity. unram.ac.id |

| tert-butylated phenols | Cyclic Voltammetry | Not Specified | Irreversible oxidation of the phenol (B47542) or phenolate (B1203915) ion. nih.gov |

Table 3: Electrochemical Analysis of Related Phenolic Compounds

Sensor Development

The development of sensors for the detection of phenolic compounds is an active area of research, driven by the need for rapid, on-site, and continuous monitoring. For phenolic antioxidants, electrochemical biosensors are particularly common. acs.org These sensors often utilize oxidoreductase enzymes like laccase, tyrosinase, and peroxidase, which catalyze the oxidation of phenols. acs.orgnih.gov The resulting electrochemical or optical signal can be measured and correlated to the analyte's concentration. acs.org

Electrochemical Sensors: The most prevalent approach for detecting phenolic compounds involves electrochemical methods. acs.org These sensors can discriminate between different types of phenols based on their structure. nih.gov For instance, tyrosinase-based biosensors are effective in oxidizing monophenols and o-diphenols to their corresponding quinones. nih.gov The sensitivity of these sensors can be enhanced through the use of nanomaterials, such as carbon nanotubes or gold nanoparticles, which improve the conductivity and catalytic activity of the sensor's surface. nih.govnih.gov

Optical Sensors: Fluorescence and luminescence are also widely used methods for developing optical sensors for phenolic compounds. mdpi.com These sensors can measure changes in intensity, decay time, or energy transfer upon interaction with the analyte. mdpi.com Surface Plasmon Resonance (SPR) is another optical technique that has been employed to detect phenols in aqueous solutions by immobilizing specific receptor molecules on gold or silver films. mdpi.com

While specific sensors designed exclusively for this compound are not documented in available literature, the principles used for other hindered phenols could be adapted. The development would require the synthesis of specific receptors or the selection of enzymes capable of recognizing its unique sterically hindered structure.

Sample Preparation and Matrix Effects in Analysis

Effective sample preparation is a critical step to ensure accurate quantification of analytes, especially in complex matrices like food, beverages, or environmental samples. nih.govresearchgate.net The goal is to extract the target compound, remove interfering substances, and concentrate the sample before analysis, often by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.govrsc.org

Extraction Techniques: For phenolic compounds, extraction is commonly performed using organic solvents. nih.gov The choice of solvent and technique depends on the polarity of the analyte and the nature of the sample matrix. nih.gov

Liquid-Liquid Extraction (LLE): A conventional method used to separate compounds based on their relative solubilities in two different immiscible liquids. researchgate.net

Solid-Phase Extraction (SPE): This technique is used for sample clean-up and concentration, where compounds in a liquid phase are separated by their affinity for a solid sorbent. nih.gov

Magnetic Solid-Phase Extraction (MSPE): This method utilizes magnetic nanoparticles as the adsorbent, allowing for easy separation of the adsorbent from the sample solution using a magnet. A method using Fe₃O₄@CTAB magnetic adsorbents has been developed for determining hindered phenolic antioxidants in plastic packaging injections. rsc.org

Matrix Solid-Phase Dispersion (MSPD): This technique is particularly suitable for complex solid or semi-solid samples, as it combines sample homogenization, extraction, and clean-up in a single step. acs.org

Matrix Effects: The matrix effect is a significant challenge in analytical chemistry, where components of the sample other than the analyte interfere with the measurement process. mdpi.com In HPLC-MS analysis, for example, co-eluting matrix components can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. mdpi.com In the analysis of phenolic compounds in edible oils or grape stem extracts, the complex matrix can lead to reduced bioaccessibility and recovery. mdpi.combohrium.com

To mitigate matrix effects, several strategies can be employed:

Thorough Sample Clean-up: Techniques like SPE or MSPD help in removing interfering compounds. acs.org

Use of an Internal Standard: An internal standard with similar chemical properties to the analyte can help compensate for signal variations. nih.gov

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the sample, which helps to mimic the matrix effects observed in the actual samples.

For the analysis of this compound, sample preparation would likely involve extraction with a suitable organic solvent followed by a clean-up step to remove lipids or other interfering substances, depending on the sample matrix. The optimization of these steps would be crucial to minimize matrix effects and achieve accurate results.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and Sustainable Practices

The synthesis of sterically hindered phenols, such as 4-Tert-butoxy-3-tert-butylphenol, traditionally relies on methods like the Friedel-Crafts alkylation of phenols with alkenes like isobutylene (B52900), often using acid catalysts. wikipedia.orgwhiterose.ac.ukwikipedia.org For instance, 2,4-di-tert-butylphenol (B135424) is produced by the butylation of phenol (B47542) with isobutylene, and 2-tert-butylphenol (B146161) can be an intermediate in the production of 2,6-di-tert-butylphenol (B90309). wikipedia.orgwikipedia.org The synthesis of the tert-butoxy (B1229062) group can be achieved through etherification of the corresponding phenol.

Future research is increasingly focused on developing more sustainable and efficient synthetic pathways. A key area of exploration is the use of solid acid catalysts, such as zeolites or silica-supported catalysts, to replace traditional homogeneous catalysts like sulfuric acid or aluminum-based compounds. whiterose.ac.uk These heterogeneous catalysts offer significant environmental benefits, including easier separation from the reaction mixture, potential for reusability, milder reaction conditions, and minimization of acidic waste streams. whiterose.ac.uk

Another innovative and sustainable approach is mechanochemistry, which uses mechanical force, such as ball milling, to drive chemical reactions, often in the absence of solvents. nih.govresearchgate.net This technique has been successfully applied to Friedel-Crafts alkylation to produce porous polymers and offers a promising, eco-friendly alternative for synthesizing phenolic compounds. nih.govresearchgate.net Furthermore, research into one-pot syntheses, where multiple reaction steps are carried out in the same vessel, and the use of greener reagents and solvents are pivotal for enhancing the sustainability profile of producing these valuable compounds. researchgate.net

Advanced Mechanistic Insights via Time-Resolved Spectroscopy

Understanding the precise mechanisms by which hindered phenolic antioxidants function is critical for designing more effective molecules. Time-resolved spectroscopy techniques, particularly laser flash photolysis, are powerful tools for studying the rapid reactions involved in antioxidant activity. nih.govscielo.brnih.govresearchgate.net